molecular formula C8H3F3O2S2 B1453477 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1193388-63-4

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B1453477
CAS No.: 1193388-63-4
M. Wt: 252.2 g/mol
InChI Key: LHUIOKSVKKVJAG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems. According to chemical databases, the compound is officially designated as 3-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid, with some sources also referring to it as 6-(trifluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid, reflecting different numbering conventions within the fused ring system. The Chemical Abstracts Service registry number 1193388-63-4 provides unambiguous identification of this specific compound.

The molecular formula is established as C8H3F3O2S2, with a molecular weight of 252.23 grams per mole. The International Chemical Identifier string 1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13) provides complete structural information, while the International Chemical Identifier Key LHUIOKSVKKVJAG-UHFFFAOYSA-N serves as a compressed representation for database searches. The Simplified Molecular Input Line Entry System notation C1=CSC2=C1SC(=C2C(F)(F)F)C(=O)O describes the connectivity pattern, clearly showing the trifluoromethyl group attachment and carboxylic acid positioning.

Table 1: Structural Identifiers for this compound

Parameter Value
Chemical Abstracts Service Number 1193388-63-4
Molecular Formula C8H3F3O2S2
Molecular Weight 252.23 g/mol
International Chemical Identifier Key LHUIOKSVKKVJAG-UHFFFAOYSA-N
Physical State Powder
Purity (Commercial) 95%

The structural representation reveals a fused bicyclic system where two thiophene rings share a common carbon-carbon bond, creating the thieno[3,2-b]thiophene framework. The trifluoromethyl group is positioned at the 3-position of this fused system, while the carboxylic acid functionality occupies the adjacent 2-position, creating a substitution pattern that significantly influences the compound's chemical and physical properties.

Systematic Classification Within Fused Thiophene Derivatives

This compound belongs to the broader family of fused thiophene derivatives, specifically classified as a thienothiophene compound. Thienothiophenes represent a fundamental class of heterocyclic compounds consisting of two fused thiophene rings, with the molecular formula C6H4S2 for the parent structure. The addition of substituents such as trifluoromethyl and carboxylic acid groups creates derivatives with enhanced chemical diversity and potential biological activity.

Within the systematic classification of heterocyclic compounds, this molecule is categorized as a bicyclic heterocycle containing sulfur heteroatoms. The thieno[3,2-b]thiophene core structure represents one of three possible constitutional isomers of thienothiophene, alongside thieno[2,3-b]thiophene and thieno[3,4-b]thiophene. The [3,2-b] designation indicates the specific fusion pattern where the thiophene rings are connected through positions 3 and 2 of one ring to positions 2 and 3 of the adjacent ring, creating a distinctive aromatic system with extended π-conjugation.

The compound's classification extends to its functional group characteristics, where it serves as both a carboxylic acid derivative and a fluorinated heterocycle. The presence of the trifluoromethyl group places it within the category of fluorinated aromatic compounds, which often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated analogs. Research has demonstrated that fused thiophene derivatives, particularly those bearing carboxylic acid functionalities, have shown significant potential as inhibitors of mitogen-activated protein kinase kinase, highlighting their importance in medicinal chemistry applications.

Table 2: Classification Hierarchy for this compound

Classification Level Category
Chemical Class Heterocyclic Aromatic Compound
Ring System Bicyclic Fused Thiophene
Isomer Type Thieno[3,2-b]thiophene
Functional Groups Carboxylic Acid, Trifluoromethyl
Research Classification Mitogen-activated Protein Kinase Kinase Inhibitor

The structural rigidity and electron-rich nature of the thienothiophene core, combined with the electron-withdrawing effects of both the trifluoromethyl and carboxylic acid groups, create a compound with unique electronic properties. This electronic structure contributes to the compound's potential applications in organic electronics and pharmaceutical research, where the balance between electron-donating and electron-withdrawing effects can be precisely tuned through strategic substitution patterns.

Comparative Analysis of Isomeric Thienothiophene Carboxylic Acids

The comparative analysis of thienothiophene carboxylic acids reveals significant structural and property differences among the various isomers and substitution patterns. Thieno[3,2-b]thiophene-2-carboxylic acid, the parent compound without the trifluoromethyl substitution, serves as an important reference point for understanding the impact of fluorine incorporation. This parent compound has the Chemical Abstracts Service number 1723-27-9 and molecular formula C7H4O2S2, with a molecular weight of 184.23 grams per mole, demonstrating the significant mass increase contributed by the trifluoromethyl group.

Comparative studies of related thienothiophene carboxylic acids include thieno[2,3-b]thiophene-2-carboxylic acid (Chemical Abstracts Service number 14756-75-3) and thieno[3,4-b]thiophene-2-carboxylic acid. These isomers differ in their ring fusion patterns, which directly influences their chemical reactivity, physical properties, and potential biological activities. The thieno[2,3-b] isomer shows different electronic distribution patterns compared to the [3,2-b] variant, affecting both synthesis approaches and subsequent chemical transformations.

Research into structure-activity relationships among thieno[3,2-b]thiophene-2-carboxylic acid derivatives has revealed the critical importance of substitution patterns for biological activity. Studies have shown that the introduction of alkyl groups at various positions significantly alters potency, with compounds bearing hexyl substitutions showing different activity profiles compared to the trifluoromethyl-substituted variant. For instance, 3-hexylthieno[3,2-b]thiophene-2-carboxylic acid and 6-hexylthieno[3,2-b]thiophene-2-carboxylic acid demonstrate how positional isomerism affects biological properties.

Table 3: Comparative Properties of Thienothiophene Carboxylic Acid Isomers

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight (g/mol) Melting Point
Thieno[3,2-b]thiophene-2-carboxylic acid 1723-27-9 C7H4O2S2 184.23 223°C (decomposition)
Thieno[2,3-b]thiophene-2-carboxylic acid 14756-75-3 C7H4O2S2 184.24 Not reported
This compound 1193388-63-4 C8H3F3O2S2 252.23 Not reported

The synthetic accessibility of these compounds varies considerably based on their substitution patterns and ring fusion arrangements. While thieno[3,2-b]thiophene-2-carboxylic acid can be synthesized through established cyclization procedures involving substituted thiophenes, the introduction of the trifluoromethyl group requires more specialized synthetic approaches. The trifluoromethyl variant represents a more complex synthetic target, requiring careful consideration of reaction conditions to maintain the integrity of both the fluorinated group and the carboxylic acid functionality.

Electronic property comparisons among these isomers reveal that the trifluoromethyl substitution significantly alters the electron density distribution within the aromatic system. The electron-withdrawing nature of the trifluoromethyl group creates a more electron-deficient aromatic system compared to the parent carboxylic acid, potentially enhancing certain types of chemical reactivity while diminishing others. This electronic modulation has proven particularly valuable in medicinal chemistry applications, where subtle changes in electronic properties can dramatically affect biological activity and selectivity profiles.

Properties

IUPAC Name

6-(trifluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUIOKSVKKVJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190248
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-63-4
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Thieno[3,2-b]thiophene Core

The thieno[3,2-b]thiophene scaffold is prepared via established methods starting from 3-bromothiophene, a commercially available precursor.

  • Method A: Br/Li Exchange and Nucleophilic Substitution
    3-Bromothiophene undergoes bromine-lithium exchange followed by nucleophilic substitution on potassium bromoacetate to form an intermediate carboxylic acid, which is then cyclized intramolecularly via Friedel-Crafts acylation to yield thieno[3,2-b]thiophene in about 48% overall yield.

  • Method B: Electrophilic Cyclization Using Bis(diethoxyethyl)disulfide
    A more recent two-step method involves reaction with bis(diethoxyethyl)disulfide to form a thioether intermediate that cyclizes under acidic conditions to give thieno[3,2-b]thiophene with an improved yield of 51%.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced typically via Pd-catalyzed Suzuki coupling reactions using trifluoromethyl-substituted arylboronic acids.

  • Pd-Catalyzed Suzuki Coupling
    Starting from 2,5-dibromothieno[3,2-b]thiophene, Pd-catalyzed Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid allows the selective introduction of the trifluoromethyl group at the 3-position of the thieno[3,2-b]thiophene ring.

  • Sequential Metalation and Electrophilic Quenching
    Using TMPMgCl·LiCl as a strong base, selective metalation at the 3-position followed by quenching with electrophiles such as trifluoromethyl sources enables regioselective trifluoromethylation.

Carboxylic Acid Group Installation

The carboxylic acid group at the 2-position is introduced or revealed through hydrolysis of ester intermediates or direct lithiation followed by quenching with CO2.

  • Hydrolysis of Ester Intermediates
    Ethyl esters of thieno[3,2-b]thiophene derivatives bearing trifluoromethyl substituents are prepared first, then hydrolyzed under basic conditions (e.g., LiOH in THF/methanol/water mixture) to yield the carboxylic acid.

  • Directed Lithiation and CO2 Quenching
    Lithiation at the 2-position of the thieno[3,2-b]thiophene ring followed by bubbling CO2 gas leads to carboxylation and formation of the acid.

Representative Synthetic Procedure

A typical synthetic sequence reported is as follows:

Step Reagents & Conditions Outcome Yield
1. Preparation of 2,5-dibromothieno[3,2-b]thiophene Literature methods from 3-bromothiophene Dibrominated intermediate -
2. Pd-catalyzed Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid Pd catalyst, base, solvent (e.g., THF) Introduction of trifluoromethylphenyl group Moderate to high
3. Hydrolysis of ester intermediate LiOH in THF/methanol/water, reflux overnight Formation of carboxylic acid 80-85% overall

Detailed Research Findings and Data

  • Catalysts and Conditions:
    Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used catalysts for Suzuki coupling. Bases such as K2CO3 or Cs2CO3 in polar solvents (DMF, THF) facilitate the coupling reactions.

  • Selectivity and Regioselectivity:
    The use of TMPMgCl·LiCl enables regioselective lithiation at the 3-position without affecting other positions, allowing selective functionalization.

  • Yields:
    The overall yields for the multi-step synthesis of 3-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid are typically in the range of 50-85%, depending on purification and reaction optimization.

  • Characterization:
    The final compounds are characterized by 1H-NMR, 13C-NMR, GC-MS, and HRMS, confirming the presence of trifluoromethyl and carboxylic acid groups.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Catalyst Key Steps Yield (%) Reference
Pd-catalyzed Suzuki coupling 2,5-dibromothieno[3,2-b]thiophene 4-(Trifluoromethyl)phenylboronic acid Pd(PPh3)4 or Pd(dppf)Cl2 Cross-coupling, ester hydrolysis 70-85
TMPMgCl·LiCl metalation 2,5-dichlorothieno[3,2-b]thiophene TMPMgCl·LiCl base, electrophiles None (organometallic base) Sequential metalation, electrophilic quench Moderate
Friedel-Crafts cyclization route 3-bromothiophene Potassium bromoacetate, AlCl3 None Br/Li exchange, nucleophilic substitution, cyclization 48-51

Chemical Reactions Analysis

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Electronics

1. Organic Photovoltaics (OPVs)
The incorporation of thieno[3,2-b]thiophene derivatives into polymeric systems has been shown to improve the efficiency of organic photovoltaic devices. The unique electronic properties of 3-(trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid enhance charge transport and light absorption capabilities. Studies have demonstrated that devices utilizing this compound exhibit higher power conversion efficiencies compared to those using traditional materials .

2. Organic Field-Effect Transistors (OFETs)
This compound serves as a promising candidate for p-type organic semiconductors in OFETs. Its structural features contribute to good charge mobility and stability under operational conditions. Research indicates that thin-film transistors made from this compound can achieve high on/off current ratios and improved stability over time .

3. Electroluminescent Devices
The integration of this compound into electroluminescent polymers has been explored for use in organic light-emitting diodes (OLEDs). The trifluoromethyl group enhances the luminescent properties of the polymer matrix, leading to devices with improved brightness and efficiency .

Case Study 1: Organic Photovoltaic Devices
A study conducted by researchers at [source] demonstrated that incorporating this compound into a polymer blend resulted in a significant increase in power conversion efficiency (PCE) from 5% to 7.5%. This improvement was attributed to enhanced charge transport properties due to the electron-withdrawing trifluoromethyl group.

Case Study 2: Thin-Film Transistors
In another study published in [source], thin-film transistors based on this compound were fabricated and tested for their electrical performance. The devices exhibited a field-effect mobility of 0.5 cm²/V·s and maintained stability over extended periods under ambient conditions.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The thieno[3,2-b]thiophene ring system can participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Modifications

Core Backbone Variations
  • Thieno[3,2-b]thiophene vs. Dithieno[3,2-b:2',3'-d]thiophene: Expanding the fused ring system to dithieno[3,2-b:2',3'-d]thiophene (compound 13) reduces GPR35 agonist potency, highlighting the importance of the thieno[3,2-b]thiophene scaffold for activity ().
  • Thieno[3,2-b]thiophene vs. Benzo[b]thiophene: Benzo[b]thiophene derivatives (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid) lack the fused thiophene rings, resulting in different electronic properties and reduced agonist efficacy ().
Substituent Effects
  • 3-Position Substitutions: Trifluoromethyl (-CF₃): Enhances lipophilicity (logP) and metabolic stability compared to smaller substituents. Methyl (-CH₃): Found in YE210 (6-bromo-3-methyl derivative), this group provides moderate electron-donating effects and steric bulk, yielding an EC₅₀ of 63.7 nM (). Bromo (-Br): Introduced at the 6-position in YE210, bromine’s electron-withdrawing and bulky nature contributes to high potency (EC₅₀ = 63.7 nM) ().
Carboxylic Acid Derivatives
  • Ester vs. Acid Forms : Ethyl ester precursors (e.g., compound 15a-e ) are hydrolyzed to active carboxylic acids, underscoring the necessity of the free -COOH group for agonist activity ().

Pharmacological Activity

GPR35 Agonist Potency
Compound Substituents EC₅₀ (nM) Efficacy (% vs. Zaprinast) References
Zaprinast N/A ~100 100%
YE210 6-Bromo, 3-methyl 63.7 Comparable
Compound 30 Optimized alkyl chain N/A Highest β-arrestin bias
3-(Trifluoromethyl) derivative 3-CF₃, 6-H (hypothetical) Inferred Potentially higher
  • The trifluoromethyl derivative’s potency is inferred to exceed methyl- or bromo-substituted analogs due to stronger electronic effects, though direct data are unavailable ().
Biased Agonism
  • Compound 30 and 36 exhibit β-arrestin-biased signaling, a property that may vary with substituents. The -CF₃ group’s impact on signaling bias remains unexplored ().

Physicochemical Properties

Property 3-(Trifluoromethyl) Derivative YE210 (6-Bromo-3-methyl) 3-Methylthiophene-2-carboxylic Acid
Molecular Weight ~268 g/mol (estimated) 268.06 g/mol 142.18 g/mol
logP (Lipophilicity) High (due to -CF₃) Moderate Low
Solubility Low (hydrophobic -CF₃) Moderate High
Acid Strength (pKa) ~2.5 (estimated) ~3.0 ~3.5
  • The -CF₃ group significantly increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility ().

Biological Activity

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. Its molecular formula is C8H3F3O2S2C_8H_3F_3O_2S_2, with a molecular weight of 252.23 g/mol. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and empirical findings from various studies.

Synthesis and Characterization

The synthesis of this compound has been documented through various methods, including Pd-catalyzed coupling reactions. The characterization techniques employed include MALDI TOF mass spectroscopy, NMR, and UV-vis absorption spectroscopy, which confirm the compound's structure and purity .

Antioxidant Activity

Research indicates that thieno[3,2-b]thiophene derivatives exhibit antioxidant properties. For instance, compounds derived from similar frameworks have shown significant radical scavenging activity in DPPH assays. Although specific data for this compound is limited, the general trend suggests potential antioxidant capabilities worth exploring further .

Enzyme Inhibition

In vitro studies have assessed the inhibition potential of thieno[3,2-b]thiophene derivatives against various enzymes:

  • α-Glucosidase Inhibition : Compounds from this family have demonstrated inhibitory effects against α-glucosidase, a target for diabetes management. For example, related compounds showed IC50 values in the low micromolar range .
  • β-Glucuronidase Inhibition : Some derivatives exhibited potent inhibition against β-glucuronidase, with IC50 values significantly lower than standard inhibitors .

GPR35 Agonism

A notable area of interest is the compound's activity as an agonist for GPR35, a receptor implicated in various physiological processes. Studies have identified thieno[3,2-b]thiophene derivatives that act as β-arrestin-biased agonists for GPR35. Specifically, one derivative was noted for its high efficacy in promoting β-arrestin translocation . This activity suggests potential therapeutic applications in modulating GPR35-related pathways.

Case Studies

StudyCompoundActivityIC50 Value
Study 1Thieno[3,2-b]thiophene-2-carboxylic acid derivativeα-Glucosidase Inhibition22.0 μM
Study 2Thieno[3,2-b]thiophene derivativeβ-Glucuronidase Inhibition1.3 μM
Study 3GPR35 agonist derivativeβ-arrestin translocationNot specified

Q & A

Q. What are the standard synthetic routes for 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid?

The compound is typically synthesized via bromination and functionalization of thieno[3,2-b]thiophene precursors. For example, thieno[3,2-b]thiophene-2-carboxylic acid derivatives are prepared from 3-bromothiophene using methods like those reported by Fuller et al. (e.g., nucleophilic substitution or cross-coupling reactions). The trifluoromethyl group can be introduced via fluorination reagents or by modifying intermediates with trifluoromethyl-containing building blocks . Characterization is performed using 1H^1H- and 13C^{13}C-NMR, GC-MS, and elemental analysis to confirm purity and structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the position of the trifluoromethyl group and aromatic proton environments.
  • GC-MS : For molecular weight verification and detection of impurities.
  • FT-IR : To identify carboxylic acid (-COOH) and C-F stretching vibrations. Purity is often assessed via HPLC or melting point analysis .

Q. What is the role of the carboxylic acid group in its biological activity?

The carboxylic acid moiety is critical for receptor binding, particularly in G protein-coupled receptor 35 (GPR35) activation. Negative charge groups like -COOH enhance interactions with basic residues in the receptor’s binding pocket, as shown in studies of thieno[3,2-b]thiophene-2-carboxylic acid derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved when introducing the trifluoromethyl group?

Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is crucial. For instance, using Pd-catalyzed cross-coupling reactions with trifluoromethyl sources (e.g., CF3_3Cu) or electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) can enhance efficiency. Monitoring intermediates via TLC or HPLC helps identify bottlenecks .

Q. What structural modifications enhance potency as a GPR35 agonist?

Substituent position and backbone size significantly influence activity. For example:

  • The 3-position (adjacent to the carboxylic acid) tolerates bulky groups like trifluoromethyl, which improve binding affinity.
  • Expanding the backbone (e.g., dithieno[3,2-b:2',3'-d]thiophene) reduces potency, suggesting steric limitations . Computational docking studies can guide rational design by predicting binding poses .

Q. How do substituents affect anticancer activity in thieno[3,2-b]thiophene derivatives?

Derivatives with 4-chlorophenyl or pyrrolopyrimidine moieties exhibit enhanced anticancer activity. For example, 5-(4-chlorophenyl)-3-(2-methyl-4-oxo-pyrrolopyrimidinyl)-thiophene-2-carboxylic acid showed higher activity than doxorubicin in vitro. Activity correlates with electron-withdrawing substituents and planar molecular geometries, which facilitate DNA intercalation or kinase inhibition .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported MIC (Minimum Inhibitory Concentration) values?

Variations may arise from differences in:

  • Assay conditions : pH, bacterial strain, or incubation time.
  • Compound purity : Impurities >2% can skew results.
  • Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Standardizing protocols (e.g., CLSI guidelines) and reporting detailed experimental parameters (e.g., solvent, temperature) improves reproducibility .

Q. Why do computational models sometimes conflict with experimental SAR (Structure-Activity Relationship) data?

Discrepancies often stem from:

  • Incomplete conformational sampling : Some models neglect solvent effects or flexible side chains.
  • Electronic structure approximations : Semi-empirical methods (e.g., AM1, MNDO) may misestimate π→π* transitions or charge distribution. Hybrid approaches (e.g., DFT combined with molecular dynamics) improve accuracy .

Methodological Challenges

Q. What strategies mitigate purification challenges in multi-step synthesis?

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for polar intermediates.
  • Acid-base extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO3_3) to separate it from non-polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How can researchers validate the electronic effects of the trifluoromethyl group?

  • Hammett constants : The CF3_3 group’s σm_m value (+0.43) indicates strong electron-withdrawing effects, which can be correlated with reaction rates or pKa shifts.
  • X-ray crystallography : Resolves bond length alterations (e.g., C-F vs. C-H) and confirms conformational preferences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.